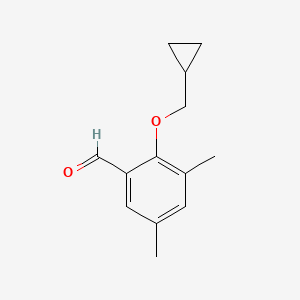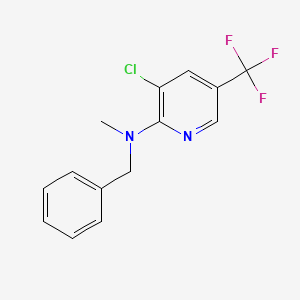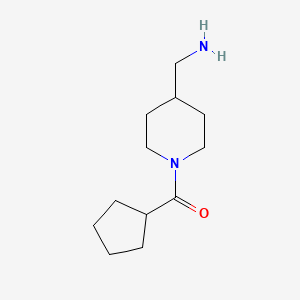
(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimalarial Activity
The structurally simple synthetic 1, 4-disubstituted piperidines, which include compounds similar to “(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone”, have shown high selectivity and activity against resistant strains of Plasmodium falciparum . These compounds have been evaluated for their potential as antimalarial agents, particularly in the face of growing resistance to current treatments like artemisinins. The presence of the piperidine moiety contributes significantly to the antimalarial activity, suggesting that further exploration of this core structure could yield important leads for new antimalarial drugs.
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their broad pharmacological applications . The piperidine moiety is a common structure in many drugs, and its derivatives are crucial in the design and synthesis of new pharmacological agents. The versatility of the piperidine ring allows for the development of compounds with a wide range of biological activities, making it a valuable scaffold in drug discovery.
Antioxidant Properties
Compounds with a piperidine base, such as piperine, exhibit powerful antioxidant actions due to their ability to hinder or suppress free radicals . This property is highly beneficial in the development of treatments for diseases caused by oxidative stress. The piperidine nucleus can be modified to enhance these antioxidant properties, potentially leading to the creation of more effective therapeutic agents.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-9-10-5-7-14(8-6-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINFYOPTRXSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




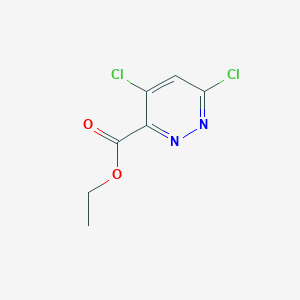
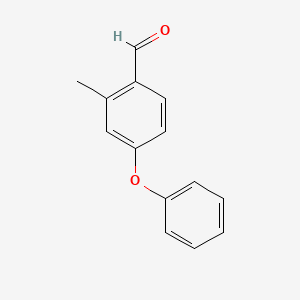
![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)

![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)
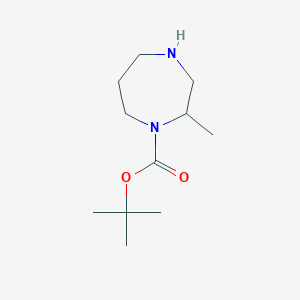
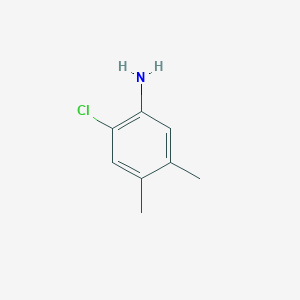

![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)
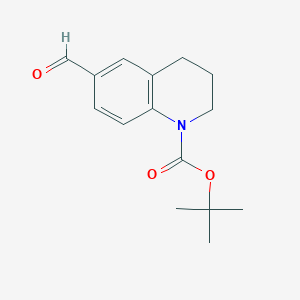
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)
